molecular formula C6H3F3O9S3 B14783470 3,5-Bis[(fluorosulfonyl)oxy]phenyl sulfurofluoridate

3,5-Bis[(fluorosulfonyl)oxy]phenyl sulfurofluoridate

Cat. No.: B14783470
M. Wt: 372.3 g/mol
InChI Key: APNCGSGUHPIVKH-UHFFFAOYSA-N
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Description

3,5-Bis[(fluorosulfonyl)oxy]phenyl sulfurofluoridate is a chemical compound with the molecular formula C6H3F3O9S3 It is known for its unique structure, which includes fluorosulfonyl groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis[(fluorosulfonyl)oxy]phenyl sulfurofluoridate typically involves the introduction of fluorosulfonyl groups to a phenyl ring. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals. This method is efficient and concise, allowing for the formation of sulfonyl fluorides . The reaction conditions often involve the use of sulfuryl fluoride gas (SO2F2) or other solid reagents like FDIT and AISF .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorosulfonylation processes. These processes are designed to be efficient and cost-effective, utilizing readily available reagents and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,5-Bis[(fluorosulfonyl)oxy]phenyl sulfurofluoridate undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorosulfonyl groups can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents are required.

Common Reagents and Conditions

Common reagents used in reactions with this compound include sulfuryl fluoride, fluorosulfonyl radicals, and other electrophilic fluorinating agents . The reaction conditions often involve controlled temperatures and the presence of catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various substituted phenyl derivatives, while oxidation reactions could produce sulfonyl fluorides with different functional groups.

Mechanism of Action

The mechanism of action of 3,5-Bis[(fluorosulfonyl)oxy]phenyl sulfurofluoridate involves its ability to act as an electrophilic fluorinating agent. The fluorosulfonyl groups can react with nucleophiles, leading to the formation of new covalent bonds. This reactivity is exploited in various chemical transformations, including the formation of sulfonyl fluorides and other functionalized molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Bis[(fluorosulfonyl)oxy]phenyl sulfurofluoridate is unique due to its multiple fluorosulfonyl groups, which enhance its reactivity and versatility in chemical synthesis. This makes it a valuable reagent in various scientific research applications, particularly in the fields of organic synthesis and chemical biology .

Properties

Molecular Formula

C6H3F3O9S3

Molecular Weight

372.3 g/mol

IUPAC Name

1,3,5-tris(fluorosulfonyloxy)benzene

InChI

InChI=1S/C6H3F3O9S3/c7-19(10,11)16-4-1-5(17-20(8,12)13)3-6(2-4)18-21(9,14)15/h1-3H

InChI Key

APNCGSGUHPIVKH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1OS(=O)(=O)F)OS(=O)(=O)F)OS(=O)(=O)F

Origin of Product

United States

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